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Compound of Interest

Compound Name: clozapine N-oxide

Cat. No.: B606728 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting unexpected results observed with

Clozapine-N-oxide (CNO) in DREADD-negative animals. This resource offers detailed FAQs,

troubleshooting guides, and experimental protocols to address common issues and ensure the

robustness and reproducibility of your chemogenetic experiments.

Frequently Asked Questions (FAQs)
Q1: Why am I observing behavioral or physiological effects in my control (DREADD-negative)

animals after CNO administration?

A1: The most likely reason is the in-vivo back-metabolism of CNO to Clozapine.[1][2][3]

Clozapine is a psychoactive drug that can cross the blood-brain barrier and interact with a wide

range of endogenous receptors, including serotonergic, dopaminergic, and adrenergic

receptors.[4] This can lead to off-target effects that are independent of DREADD activation.

Q2: How significant is the conversion of CNO to Clozapine?

A2: The conversion rate can be significant and has been documented in various species,

including mice, rats, and non-human primates.[1] Following administration of CNO,

physiologically relevant concentrations of clozapine can be detected in the plasma and

cerebrospinal fluid (CSF). For example, a 10.0 mg/kg dose of CNO in rats can lead to plasma

clozapine levels that are higher than those produced by a direct 1.25 mg/kg clozapine injection.
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Q3: What are some of the reported off-target effects of CNO in DREADD-negative animals?

A3: A variety of behavioral and physiological changes have been reported, including:

Locomotor activity: Both increases and decreases in locomotion have been observed,

depending on the dose and timing after administration.

Anxiety-like behavior: CNO has been shown to induce an anxious phenotype in rats.

Somatosensory perception: Effects on itch and pain perception have been noted.

Sleep architecture: CNO can suppress REM sleep and alter EEG spectral power during non-

REM sleep.

Q4: Are there alternatives to CNO that do not have these off-target effects?

A4: Yes, several alternative DREADD agonists have been developed to address the issue of

CNO's back-metabolism. These include:

Compound 21 (C21): This compound does not appear to be metabolized to clozapine.

However, it may have its own off-target effects, particularly at higher doses, and has been

shown to modulate sleep in wild-type mice.

JHU37160: Another alternative that does not convert to clozapine.

Perlapine: This is a potent DREADD agonist that also does not convert to clozapine.

Deschloroclozapine (DCZ): A more potent agonist than CNO that appears to have minimal

off-target activity.

It is crucial to note that even these newer agonists should be used with appropriate control

groups, as they may have their own unique off-target profiles.

Q5: What are the essential control groups for any DREADD experiment?

A5: To account for the potential off-target effects of the DREADD agonist, the following control

groups are highly recommended:
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DREADD-expressing animals + Vehicle: To control for the effect of the viral vector and

DREADD expression itself.

DREADD-negative (e.g., expressing a reporter like GFP) animals + DREADD agonist (e.g.,

CNO): This is the critical control to determine the off-target effects of the agonist.

DREADD-negative animals + Vehicle: To establish a baseline.
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Problem Possible Cause Recommended Solution

Behavioral/physiological

effects observed in control

(DREADD-negative) animals

receiving CNO.

Back-metabolism of CNO to

clozapine.

1. Acknowledge and report the

effect: These are real off-target

effects that need to be

considered in the interpretation

of your results. 2. Lower the

CNO dose: Conduct a dose-

response study to find the

minimum effective dose that

activates DREADDs in your

experimental group with

minimal effects in the control

group. 3. Switch to an

alternative agonist: Consider

using Compound 21,

JHU37160, or DCZ, but

remember to include

appropriate controls.

Inconsistent results between

animals or experiments.

1. Variability in CNO

metabolism: The rate of

conversion to clozapine can

vary between individual

animals. 2. Inconsistent

DREADD expression: The

level of DREADD receptor

expression can differ between

animals.

1. Increase sample size: This

can help to account for

individual variability. 2. Validate

DREADD expression: Use

immunohistochemistry or other

methods to confirm consistent

DREADD expression in your

experimental animals.

No observable effect in

DREADD-expressing animals

after CNO administration.

1. Insufficient DREADD

expression. 2. Ineffective CNO

dose or administration route. 3.

Timing of behavioral testing is

not optimal.

1. Verify DREADD expression:

Confirm receptor expression

via histology. 2. Increase CNO

dose: If off-target effects are

not a concern in your

paradigm, a higher dose may

be necessary. 3. Optimize

timing: The peak effects of

CNO can vary depending on
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the route of administration.

Conduct a time-course

experiment.

Quantitative Data Summary
Table 1: Reported Off-Target Effects of CNO in DREADD-Negative Rodents

Species CNO Dose Route Observed Effect Reference

Rat 2 and 4 mg/kg i.p.

Reduced

sensitivity to

noxious thermal

stimuli.

Rat 4 mg/kg i.p.

Suppressed 5-

HT-induced itch-

scratching.

Rat 2 and 4 mg/kg i.p.

Induced an

anxious

phenotype.

Mouse
1, 5, and 10

mg/kg
i.p.

Dose-dependent

suppression of

REM sleep.

Mouse 1 mg/kg i.p.

Decreased

ambulatory

distance 2-3

hours post-

injection.

Mouse 10 mg/kg i.p.

Deficit in

hypercapnic

chemosensory

reflex in

habituated

animals.
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Table 2: Pharmacokinetics of CNO and its Metabolite Clozapine

Species
CNO

Dose
Route Time Point

Plasma

CNO

Concentra

tion

(ng/mL)

Plasma

Clozapine

Concentra

tion

(ng/mL)

Reference

Rat 10.0 mg/kg i.p. 30 min
3,404.13 ±

596.84

256.73 ±

214.56

Mouse 10.0 mg/kg i.p. 30 min
623.7 ±

114.1
45.9

Mouse 10.0 mg/kg i.p. 60 min ~113 44.4

Rhesus

Monkey
10 mg/kg s.c. 60 min ~1000 ~30

Experimental Protocols
Protocol 1: Preparation and Administration of CNO

Solubilization: Dissolve CNO (Clozapine-N-oxide) in dimethyl sulfoxide (DMSO) to create a

stock solution (e.g., 10 mg/mL).

Dilution: For intraperitoneal (i.p.) injections, dilute the stock solution in sterile 0.9% saline to

the desired final concentration. The final concentration of DMSO should be kept low (typically

<5%) to avoid toxicity.

Administration: Administer the CNO solution via i.p. injection at the desired volume (e.g., 5

mL/kg). Always include a vehicle control group that receives the same concentration of

DMSO in saline.

Protocol 2: Control Experiment for DREADD Studies

Animal Groups: Prepare four groups of animals for a robust experimental design:

Group A: DREADD-expressing animals + CNO
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Group B: DREADD-expressing animals + Vehicle

Group C: Control virus (e.g., GFP-expressing) animals + CNO

Group D: Control virus-expressing animals + Vehicle

Virus Injection: Surgically deliver the DREADD or control virus to the target brain region.

Allow for adequate virus expression time (typically 3-4 weeks).

Habituation: Habituate the animals to the experimental procedures, including handling and

injections, to minimize stress-induced variability.

Drug Administration: Administer CNO or vehicle to the respective groups.

Behavioral/Physiological Assessment: Conduct behavioral testing or physiological

measurements at a predetermined time after injection.
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Caption: CNO back-metabolism to psychoactive clozapine.
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Caption: Recommended 2x2 experimental design for DREADD studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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